![molecular formula C20H23N7O3S B2389094 ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863459-12-5](/img/structure/B2389094.png)
ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound “ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a triazolopyrimidine ring, a thioacetyl group, and a piperazine ring .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . The synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Physical And Chemical Properties Analysis
The absorption spectrum of the compound in the ground state was recorded in silicon paste .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry. They can be incorporated into polymers for use in solar cells .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for creating diverse biological molecules .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high thermal stability and resistance to oxidation .
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-3-30-20(29)26-10-8-25(9-11-26)16(28)12-31-19-17-18(21-13-22-19)27(24-23-17)15-6-4-14(2)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPLYDSCKAYON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate |
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